Licoagroisoflavone
Description
Licoagroisoflavone is a naturally occurring isoflavonoid predominantly isolated from Glycyrrhiza species, such as Glycyrrhiza glabra (licorice) and Glycyrrhiza pallidiflora . Structurally, it belongs to the homoisoflavonoid class, characterized by a 16-carbon skeleton (C16) with a benzopyran-4-one core and a prenyl or aryl substituent . Its molecular formula is C₂₀H₁₆O₅, with a molecular weight of 336.36 g/mol . The compound exists as a yellow crystalline powder and exhibits a melting point of 185–186°C, as confirmed by spectral data (UV, IR, and NMR) .
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(2R)-4-hydroxy-6-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H16O5/c1-10(2)15-7-13-16(25-15)8-17-18(19(13)22)20(23)14(9-24-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-22H,1,7H2,2H3/t15-/m1/s1 |
InChI Key |
CQXOSSCKEFRIBR-OAHLLOKOSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Licoagroisoflavone shares structural homology with other isoflavonoids and homoisoflavonoids. Key structural differentiators include:
- Prenylation : Unlike simpler isoflavones (e.g., genistein), this compound features a prenyl group at the C-8 position, enhancing lipophilicity and membrane permeability .
- Aryl substitution: Compared to homoisoflavonoids like 3-phenyl-4H-1-benzopyran-4-ones, this compound incorporates a furanoisoflavone moiety, which may influence its binding affinity to cellular targets .
Table 1: Structural and Physicochemical Properties of Selected Isoflavonoids
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Source | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₂₀H₁₆O₅ | 336.36 | 0.49 | Glycyrrhiza spp. | Furanoisoflavone, prenyl substitution |
| Gancaonin G | C₂₁H₂₀O₆ | 368.41 | 0.39 | Glycyrrhiza uralensis | Methoxy groups, flavone backbone |
| Licoricone | C₂₁H₂₀O₄ | 336.38 | 0.47 | Glycyrrhiza glabra | Benzofuranocoumarin skeleton |
| Glabridin | C₂₀H₂₀O₄ | 324.37 | 0.47 | Glycyrrhiza glabra | Isoflavan structure, no prenylation |
| 7-Methoxy-2-Methyl Isoflavone | C₁₇H₁₄O₃ | 266.29 | 0.28 | Synthetic/Plant | Methoxy and methyl substitutions |
Pharmacokinetic Comparison
Bioavailability and absorption parameters vary significantly among isoflavonoids:
Table 2: Pharmacokinetic Parameters of Key Compounds
| Compound | Bioavailability (%) | LogP | Solubility (mg/mL) | CYP2D6 Inhibition |
|---|---|---|---|---|
| This compound | 57.28 | 0.49 | 0.12 | Low |
| Glyasperins M | 72.67 | 0.59 | 0.09 | Moderate |
| Gancaonin H | 50.10 | 0.78 | 0.05 | High |
| Glabridin | 53.25 | 0.47 | 0.14 | Low |
Pharmacological Activity Comparison
- Anti-inflammatory Effects : this compound inhibits NF-κB and COX-2 pathways, comparable to Licoricone but with higher potency than Gancaonin G .
- Hepatoprotection: In non-alcoholic fatty liver disease models, this compound reduces lipid accumulation by modulating PPAR-γ, outperforming Odoratin (49.95% bioavailability) and Phaseol .
- Antioxidant Capacity : this compound shows moderate ROS scavenging activity, weaker than Quercetin (46.43% bioavailability) but stronger than 7-Acetoxy-2-methylisoflavone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
